molecular formula C16H12ClN3O2 B182366 N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-quinazolinamine CAS No. 150450-73-0

N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-quinazolinamine

Cat. No.: B182366
CAS No.: 150450-73-0
M. Wt: 313.74 g/mol
InChI Key: QKTINADOZXCJNN-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-quinazolinamine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-quinazolinamine typically involves multiple steps, including the formation of the benzodioxole and quinazoline intermediates. One common synthetic route involves the use of palladium-catalyzed C-N cross-coupling reactions. For instance, a PdCl₂ catalyst, xantphos ligand, and cesium carbonate base in a solvent like toluene can be used under reflux conditions . Another method involves the use of copper-catalyzed coupling reactions followed by bromination with N-bromosuccinimide (NBS) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable catalysts and reagents, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-quinazolinamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous or organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-quinazolinamine is a compound of interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Chemical Properties and Structure

This compound has the following chemical characteristics:

  • Molecular Formula : C16H12ClN3O2
  • Molecular Weight : 313.739 g/mol
  • Structure : The compound features a quinazoline core substituted with a benzodioxole moiety and a chlorine atom, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Study: Inhibition of Tumor Growth

A study conducted on human breast cancer cells demonstrated that this compound significantly reduced cell viability and induced apoptosis. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell survival and proliferation.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Its structural features suggest potential activity against bacterial and fungal pathogens.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This table summarizes the MIC values obtained from various assays, indicating that this compound exhibits effective antimicrobial activity.

Neurological Applications

Another area of interest is the compound's potential neuroprotective effects. Research indicates that it may have applications in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems.

Case Study: Neuroprotection in Animal Models

In rodent models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-quinazolinamine involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit specific kinases involved in cell signaling pathways, leading to the modulation of cellular processes like proliferation and apoptosis . The benzodioxole moiety can enhance binding affinity to these targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-quinazolinamine is unique due to its combined benzodioxole and quinazoline structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interact with diverse biological targets compared to similar compounds.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-quinazolinamine (CAS No. 150450-73-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Molecular Structure and Characteristics

  • Empirical Formula : C₁₆H₁₂ClN₃O₂
  • Molecular Weight : 313.74 g/mol
  • Boiling Point : Approximately 500.8 °C (predicted)
  • Density : 1.471 g/cm³ (predicted)
  • pKa : 5.87 (predicted)
PropertyValue
Boiling Point500.8 ± 45.0 °C
Density1.471 ± 0.06 g/cm³
pKa5.87 ± 0.70

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including palladium-catalyzed C-N cross-coupling techniques. A common synthetic route utilizes a PdCl₂ catalyst with xantphos ligand and cesium carbonate in a toluene solvent under reflux conditions.

Antidiabetic Potential

Recent studies have highlighted the potential of benzodioxol derivatives, including this compound, as α-amylase inhibitors, which could be beneficial in managing diabetes. The compound exhibited significant inhibition of α-amylase with an IC₅₀ value in the low micromolar range, indicating its potential as a therapeutic agent for glycemic control .

Anticancer Properties

The compound has also shown promise in anticancer research. In vitro studies indicated that it possesses cytotoxic effects against various cancer cell lines while demonstrating minimal toxicity to normal cells. For instance, compounds structurally related to this compound were tested against multiple cancer types, showing IC₅₀ values ranging from 26 to 65 µM . This suggests that further investigation into its mechanism of action could reveal pathways for targeted cancer therapies.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as kinases and enzymes involved in metabolic pathways. Its dual structure allows it to modulate various signaling pathways that are crucial for cell proliferation and survival.

Case Studies

  • In Vitro Efficacy Against Cancer Cell Lines
    • A study reported that derivatives of this compound displayed significant cytotoxicity across several cancer cell lines while sparing normal cells, highlighting its therapeutic potential .
  • In Vivo Antidiabetic Effects
    • In vivo experiments using a streptozotocin-induced diabetic mouse model demonstrated that administration of related benzodioxol derivatives significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-7-chloroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c17-11-2-3-12-13(6-11)19-8-20-16(12)18-7-10-1-4-14-15(5-10)22-9-21-14/h1-6,8H,7,9H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTINADOZXCJNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NC=NC4=C3C=CC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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